molecular formula C21H28O3 B601109 6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione CAS No. 881896-95-3

6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione

Cat. No.: B601109
CAS No.: 881896-95-3
M. Wt: 328.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione has several scientific research applications:

Mechanism of Action

This compound is a potential aromatase inhibitor . Aromatase inhibitors work by inhibiting the action of the enzyme aromatase, which converts androgens into estrogens by a process called aromatization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione typically involves the modification of androsta-1,4-diene-3,17-dioneThis can be achieved through a series of chemical reactions, including protection and deprotection steps, as well as selective oxidation and reduction reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial applications. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized steroids, while reduction can produce more saturated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications. Its methoxymethyl group at the 6alpha position differentiates it from other similar compounds and may influence its potency and selectivity as an aromatase inhibitor .

Properties

IUPAC Name

(6S,8R,9S,10R,13S,14S)-6-(methoxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-20-8-6-14(22)11-18(20)13(12-24-3)10-15-16-4-5-19(23)21(16,2)9-7-17(15)20/h6,8,11,13,15-17H,4-5,7,9-10,12H2,1-3H3/t13-,15+,16+,17+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSFBVXJOYBPOV-NRPQEYHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@H](C4=CC(=O)C=C[C@]34C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione
Reactant of Route 2
6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione
Reactant of Route 3
6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione
Reactant of Route 4
6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione
Reactant of Route 5
6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione
Reactant of Route 6
6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.